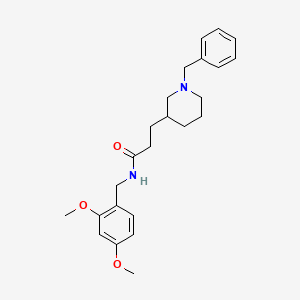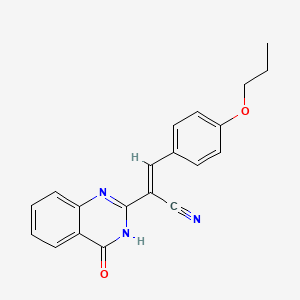![molecular formula C19H30N2OS B5969452 2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B5969452.png)
2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol involves the modulation of various signaling pathways such as the PI3K/Akt pathway, MAPK pathway, and NF-κB pathway. This compound has been found to inhibit the activation of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol has been found to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and cell proliferation. This compound has also been found to induce apoptosis and cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit cell proliferation and induce apoptosis, and its neuroprotective effects. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on 2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol. These include:
1. Investigating its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and autoimmune diseases.
2. Determining its optimal dosage and administration in animal and human studies.
3. Developing new derivatives of this compound with improved pharmacological properties.
4. Investigating the potential synergistic effects of this compound with other drugs in cancer treatment.
5. Investigating the potential use of this compound as a diagnostic tool for cancer and neurodegenerative diseases.
In conclusion, 2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol is a chemical compound with potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of various signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. While there are limitations to its use in lab experiments, further research on this compound could lead to the development of new treatments for cancer, neurodegenerative diseases, and other diseases.
Synthesis Methods
The synthesis method of 2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol involves the reaction of 2-methylbenzylamine with 2-piperazineethanol in the presence of tetrahydro-2H-thiopyran-4-ol. This reaction results in the formation of 2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol. This compound can be further purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol has shown potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]-4-(thian-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-16-4-2-3-5-17(16)14-20-9-10-21(15-19(20)6-11-22)18-7-12-23-13-8-18/h2-5,18-19,22H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLQUATZQNWYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969370.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B5969397.png)

![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969404.png)
![N-{[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5969408.png)
![2-cyclopentyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-phenylacetamide](/img/structure/B5969415.png)
![N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide](/img/structure/B5969419.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5969434.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B5969442.png)

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5969459.png)
![1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate](/img/structure/B5969461.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B5969483.png)